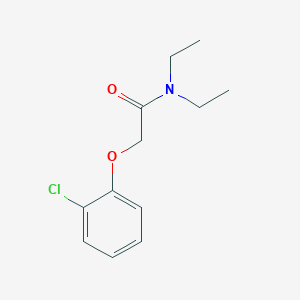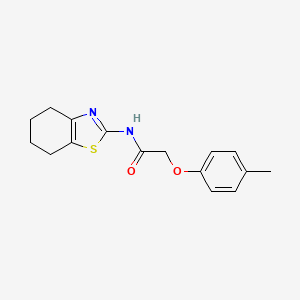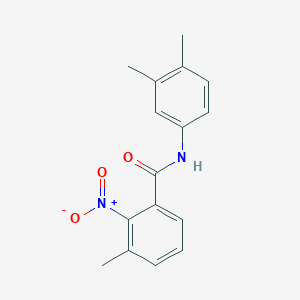![molecular formula C18H19N3O3 B5752656 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5752656.png)
2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as MPNB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzamides and has a molecular weight of 337.38 g/mol.
Mécanisme D'action
The mechanism of action of 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have analgesic effects by modulating the activity of nociceptive neurons in the spinal cord. In addition, 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to inhibit the growth of various cancer cell lines, suggesting its potential as an antitumor agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that is relatively easy to synthesize and purify. It has also been found to be stable under a wide range of conditions, making it suitable for long-term storage. However, there are also some limitations to using 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, its mechanism of action is not fully understood, which makes it challenging to design experiments to test its effects.
Orientations Futures
There are several future directions for research on 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Another area of interest is its potential as an antitumor agent. Studies are needed to determine its mechanism of action and its effectiveness against various types of cancer. Finally, studies are needed to explore the potential applications of 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide in other fields, such as neurology and immunology.
Méthodes De Synthèse
The synthesis of 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves the reaction of 3-nitro-2-methylaniline with 4-(1-pyrrolidinyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as chloroform or dichloromethane, and the product is obtained after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to have analgesic effects by modulating the activity of nociceptive neurons in the spinal cord.
Propriétés
IUPAC Name |
2-methyl-3-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-16(5-4-6-17(13)21(23)24)18(22)19-14-7-9-15(10-8-14)20-11-2-3-12-20/h4-10H,2-3,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPJEXURNRZUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide](/img/structure/B5752573.png)


![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5752600.png)
![1-phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5752608.png)
![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5752624.png)




![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)

![N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5752663.png)